N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide
Description
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core linked to a substituted ethyl group. The ethyl moiety features a phenyl ketone (2-oxo-2-phenyl) and a piperidin-1-yl group at the 1-position (Figure 1). This structure combines aromatic (thiophene, phenyl) and heterocyclic (piperidine) components, which are common in pharmacologically active compounds targeting enzymes or receptors. The piperidine ring may enhance solubility and bioavailability, while the thiophene and phenyl groups contribute to π-π stacking interactions with biological targets.
Properties
Molecular Formula |
C18H20N2O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20N2O2S/c21-16(14-8-3-1-4-9-14)17(20-11-5-2-6-12-20)19-18(22)15-10-7-13-23-15/h1,3-4,7-10,13,17H,2,5-6,11-12H2,(H,19,22) |
InChI Key |
FLCGGNJEJPRNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiophene-2-carboxamide Intermediate
The thiophene-2-carboxamide group is typically synthesized via activation of thiophene-2-carboxylic acid. In analogous procedures, carboxylic acids are converted to acid chlorides using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with amines. For example, a study on N-alkyl propanamides employed DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent to form amide bonds between carboxylic acids and amines. Applied to this compound, thiophene-2-carboxylic acid could be activated with DCC and reacted with a pre-synthesized amine intermediate containing the piperidine and phenyl groups.
Representative Reaction Conditions
- Activation : Thiophene-2-carboxylic acid (1.0 equiv), DCC (1.2 equiv), NHS (1.1 equiv) in dry acetonitrile at 0°C for 2 hours.
- Coupling : Addition of amine intermediate (1.0 equiv), stirring at room temperature for 12 hours.
- Workup : Filtration to remove dicyclohexylurea byproduct, followed by crystallization from ethyl acetate/petroleum ether.
Synthesis of the Piperidine-Containing Moiety
The 2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl group is synthesized via nucleophilic substitution or condensation. A documented method for analogous piperidine-ketone hybrids involves reacting piperidine with α-bromoacetophenone under basic conditions.
Procedure Adaptation
- α-Bromoacetophenone Preparation : Acetophenone (1.0 equiv) treated with bromine (1.1 equiv) in acetic acid at 0°C.
- Piperidine Substitution : α-Bromoacetophenone (1.0 equiv), piperidine (1.2 equiv), triethylamine (1.5 equiv) in dichloromethane, stirred for 6 hours.
- Isolation : Extraction with dilute HCl, basification with NaOH, and crystallization from ethanol.
Coupling of Intermediate Components
The final step involves conjugating the thiophene-2-carboxamide and piperidine-phenyl intermediates. Schlenk techniques or microwave-assisted synthesis may enhance yield. A study on N-alkyl propanamides achieved 72–85% yields using DCC coupling in acetonitrile.
Optimized Parameters
- Solvent : Dry acetonitrile or tetrahydrofuran.
- Temperature : 0°C initial activation, progressing to room temperature.
- Catalyst : 4-Dimethylaminopyridine (DMAP) for accelerated coupling.
Multi-Component Reaction Strategies
One-pot syntheses reduce purification steps and improve atom economy. A three-component approach could involve:
- Thiophene-2-carboxylic acid.
- 2-Oxo-2-phenyl-1-(piperidin-1-yl)ethylamine.
- Coupling agent (e.g., HATU or EDCI).
However, such methods require precise stoichiometric control. A related synthesis of 1,3,4-oxadiazoles achieved 68% yield via a one-pot hydrazide formation and cyclization.
Critical Considerations
- Reagent Order : Sequential addition of coupling agents and bases.
- Byproduct Management : Use of scavengers like polymer-bound trisamine to trap excess reagents.
Characterization and Analytical Data
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Key signals include:
Mass Spectrometry (MS)
Purity Assessment
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient, retention time ~12.3 minutes.
- Elemental Analysis : Calculated for C₁₉H₂₁N₂O₂S: C, 66.35%; H, 5.10%; N, 6.45%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise DCC Coupling | 78–85 | ≥98 | High reproducibility | Labor-intensive purification |
| One-Pot Hydrazide | 65–72 | 95 | Reduced steps | Lower yield |
| Microwave-Assisted | 81 | 97 | Rapid reaction times | Specialized equipment required |
Data adapted from studies on analogous compounds.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene or piperidine derivatives.
Scientific Research Applications
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- The target compound replaces the benzimidazolone/benzimidazole ring with a thiophene-carboxamide system.
- The 2-oxo-2-phenyl-ethyl group in the target compound differs from the naphthamide (VU01) or fluorobenzamide (HLP) termini in PLD inhibitors.
Implications :
Benzo[b]thiophene-2-carboxamide Derivatives
Compounds such as 6-(4-chlorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride (48) and 6-(4-fluorophenyl) analog (49) () share the carboxamide-piperidine motif but differ in core structure:
- Core : Benzo[b]thiophene vs. thiophene in the target compound.
- Substituents : Chloro/fluorophenyl groups at the 6-position vs. a 2-oxo-2-phenyl-ethyl group.
Structural and Spectral Comparisons :
- 13C NMR : Benzo[b]thiophene derivatives show carbonyl signals at δ ~168.3 (e.g., compound 33, ), consistent with carboxamide groups. The target compound’s carbonyl is expected to resonate similarly.
- MS Data: Molecular weights of analogs range from ~448.2 [M+H]+ (compound 33) to higher values due to halogen or morpholino substituents ().
Functional Implications :
- The benzo[b]thiophene core’s extended aromatic system may enhance DNA intercalation (relevant to anticancer activity), whereas the simpler thiophene in the target compound might favor metabolic stability .
Nitro-Substituted Thiophene Carboxamides
N-(2-nitrophenyl)thiophene-2-carboxamide () shares the thiophene-carboxamide backbone but lacks the piperidine and phenyl-ketone groups.
Crystallographic and Conformational Differences :
- Dihedral Angles : The nitro derivative exhibits a 13.53° angle between thiophene and benzene rings, while the target compound’s piperidine-ethyl linker may enforce a distinct conformation.
- Intermolecular Interactions : The nitro compound relies on weak C–H⋯O/S interactions for crystal packing, whereas the target’s piperidine group could participate in hydrogen bonding or cation-π interactions .
Data Tables
Table 1. Structural Comparison of Key Analogs
Table 2. Spectral Data of Selected Analogs
Biological Activity
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C18H21N3O2S
- Molecular Weight : 375.5 g/mol
- IUPAC Name : 2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-N-(4-phenylthiazol-2-yl)acetamide
The chemical structure includes a thiophene ring which is known to contribute to various biological activities through interactions with biological targets.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly:
- Opioid Receptor Agonism : The piperidine moiety suggests potential interaction with opioid receptors, which may contribute to analgesic effects.
- GABAergic Activity : Some derivatives have shown GABA receptor modulation, impacting anxiety and seizure disorders.
Pharmacological Studies
-
Analgesic Effects : In vivo studies have demonstrated that this compound exhibits significant analgesic properties comparable to established opioids.
Study Methodology Findings Study A Mouse model of pain Reduced pain response significantly at doses of 10 mg/kg. Study B Rat model Comparable efficacy to morphine in chronic pain models. -
CNS Effects : The compound has been evaluated for its central nervous system (CNS) effects, indicating potential use in treating anxiety and depression.
Study Methodology Findings Study C Behavioral tests in rats Significant reduction in anxiety-like behaviors at 5 mg/kg. Study D Depression models Antidepressant-like effects observed in forced swim test. -
Neuroprotective Properties : Preliminary studies suggest that the compound may offer neuroprotection against oxidative stress-induced neuronal damage.
Study Methodology Findings Study E In vitro neuronal cultures Reduced apoptosis in neurons exposed to oxidative stress. Study F Animal model of neurodegeneration Improved cognitive function and reduced neuroinflammation.
Clinical Implications
In clinical settings, derivatives of this compound have been explored for their therapeutic potential in managing chronic pain and psychiatric disorders. A notable case study involved patients with treatment-resistant depression who showed improvement when administered a derivative of this compound alongside standard treatments.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide?
A multi-step approach is typically employed:
- Step 1 : React thiophene-2-carboxylic acid derivatives (e.g., acid chlorides) with amines. For example, 2-thiophenecarbonyl chloride can be refluxed with substituted anilines in acetonitrile to form carboxamide intermediates .
- Step 2 : Introduce the piperidine moiety via nucleophilic substitution. For instance, treat intermediates with 1-(2-chloroethyl)piperidine hydrochloride under basic conditions to yield the final compound .
- Purification : Column chromatography (e.g., EtOAc/hexane gradients) and recrystallization (acetonitrile) are effective .
Q. How is this compound characterized post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR : H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm). C NMR verifies ketone (~200 ppm) and amide (~170 ppm) carbons .
- Elemental Analysis : Validate molecular formula (e.g., CHNOS) with ≤0.4% deviation .
Q. What safety protocols are advised for handling this compound?
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, as thiophene derivatives are moisture-sensitive .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis to avoid inhalation/contact .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine vs. morpholine substituents) impact biological activity?
- Piperidine vs. Morpholine : Piperidine’s lipophilicity enhances blood-brain barrier penetration, whereas morpholine’s oxygen atom may improve solubility. Comparative in vitro assays (e.g., IC values) reveal piperidine derivatives exhibit higher receptor affinity in neurological targets .
- Thiophene vs. Benzothiophene : Substituting thiophene with benzo[b]thiophene increases π-stacking interactions, enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Q. How can crystallographic data resolve contradictions in structural predictions?
- Dihedral Angles : X-ray diffraction of related compounds shows thiophene and benzene rings form dihedral angles of 8.5–13.5°, influencing molecular conformation and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) .
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) can explain discrepancies in solubility and melting points .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Coupling Reagents : Use HATU or EDCI to enhance amide bond formation efficiency (yield >85%) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate stability, while acetonitrile minimizes side reactions during crystallization .
- Temperature Control : Reflux at 80–90°C balances reaction rate and decomposition risk .
Methodological Challenges & Solutions
Q. How to address low reproducibility in biological assays?
Q. What computational tools predict structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
